
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid is a triterpenoid compound derived from the lanostane skeleton. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and fungi. This specific compound is known for its biological activities, including antitumor, antibacterial, and antiviral effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid can be synthesized through semisynthetic modifications of natural lanostane triterpenoids. One common method involves the extraction of lanostane triterpenoids from the mycelial cultures of fungi such as Ganoderma species. These triterpenoids are then structurally modified through various chemical reactions to produce the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation of fungi like Ganoderma. The fermentation process is optimized to maximize the yield of lanostane triterpenoids, which are then extracted and purified. Subsequent chemical modifications are performed to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other triterpenoid compounds.
Biology: Studied for its role in cell signaling and regulation.
Medicine: Investigated for its potential therapeutic effects, including antitumor, antibacterial, and antiviral activities.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. Additionally, it may exert its antitumor effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ganoderic Acid S: Another lanostane triterpenoid with similar biological activities.
Lucialdehyde A: A triterpene aldehyde with comparable chemical structure and effects.
Ganoderic Acid 24: A related compound used in the calibration of ganoderic acid production
Uniqueness
Lanosta-7,9(11),24-trien-3|A-hydroxy-26-oic acid is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to other similar compounds .
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(E,6R)-6-[(3R,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24+,25-,28-,29-,30+/m1/s1 |
Clé InChI |
HUTCYUJPLOTDMX-WPHHTHJVSA-N |
SMILES isomérique |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)C |
SMILES canonique |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


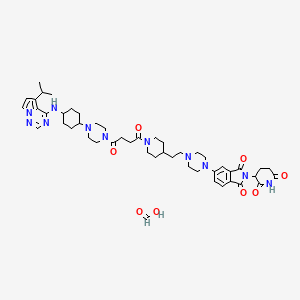
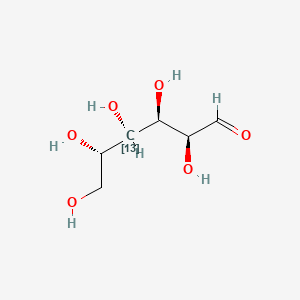
![1-[(2R,3S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400816.png)
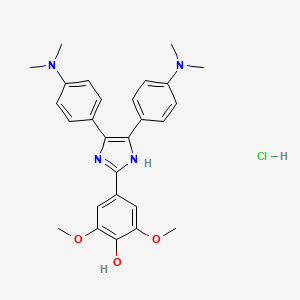
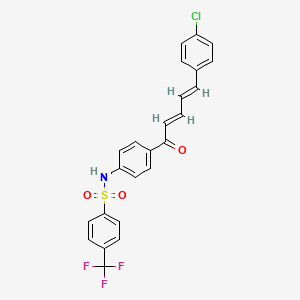
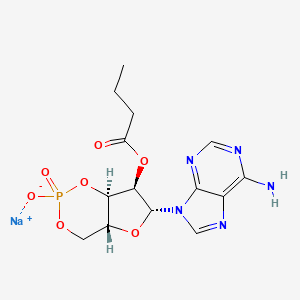
![(3S)-4-[[(4S,7S,8S)-7-carbamoyl-1-(diaminomethylideneamino)-8-methyl-5-oxodecan-4-yl]amino]-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-2-[[(2R)-5-(dimethylamino)-2-[[(2S)-2-[[(3S)-1-octanoylpiperidine-3-carbonyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]-4-hydroxypyrrolidine-2-carbonyl]-methylamino]-4-methylpentanoyl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B12400850.png)
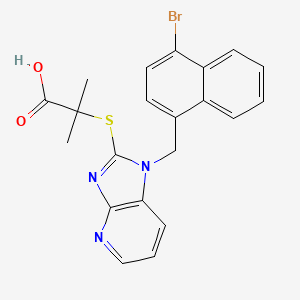

![3-(3-methylphenyl)-2-[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B12400863.png)

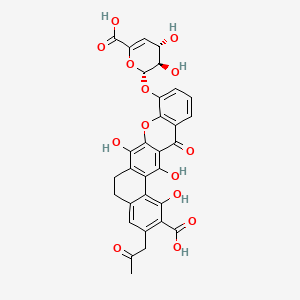
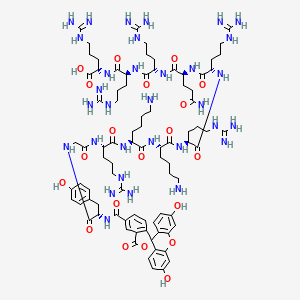
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B12400883.png)
